

physical and chemical properties of 6-chloro-N-methylpyridin-2-amine

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Compound of Interest

Compound Name: 6-chloro-N-methylpyridin-2-amine

Cat. No.: B183386

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Technical Guide: 6-chloro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of **6-chloro-N-methylpyridin-2-amine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported values from chemical suppliers with generalized experimental protocols and predicted spectroscopic characteristics based on its chemical structure.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **6-chloro-N-methylpyridin-2-amine** are summarized in the table below. These values are primarily sourced from chemical supplier databases and should be considered as reference points.

Property	Value	Source
CAS Number	89026-78-8	[Biosynth]
Molecular Formula	C ₆ H ₇ CIN ₂	[Biosynth]
Molecular Weight	142.59 g/mol	[Biosynth]
Appearance	White to yellow powder	
Melting Point	98.5-99.5 °C	
Boiling Point	462.5 °C at 760 mmHg (Predicted)	
Density	1.2 g/cm ³ (Predicted)	
Solubility	Data not available	
pKa	Data not available	

Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **6-chloro-N-methylpyridin-2-amine** is not readily available. However, a common and logical synthetic route would involve the N-methylation of the precursor, 2-amino-6-chloropyridine. Below is a generalized experimental protocol for such a transformation.

General Experimental Protocol: N-methylation of 2-amino-6-chloropyridine

Materials:

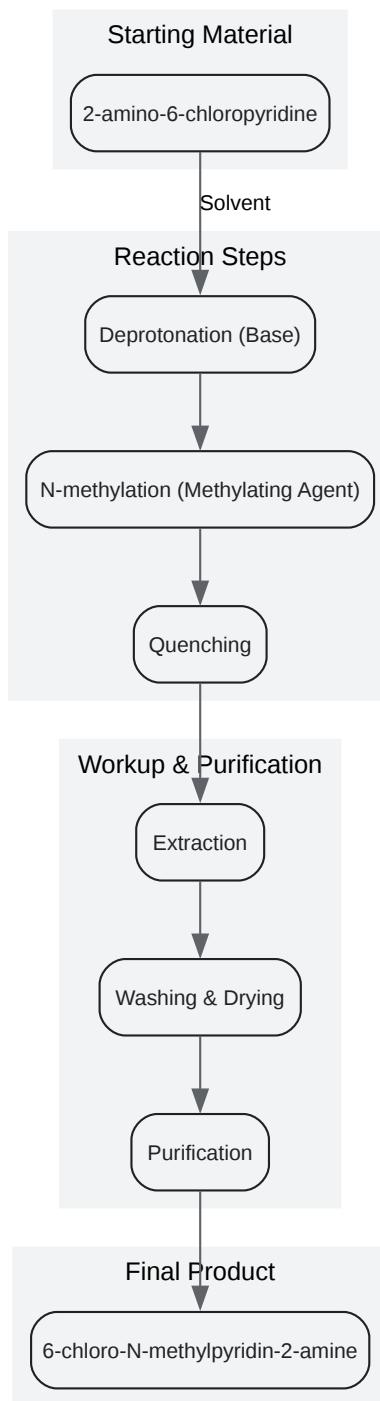
- 2-amino-6-chloropyridine
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)
- Base (e.g., sodium hydride, potassium carbonate)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

- Quenching agent (e.g., water, saturated ammonium chloride solution)
- Extraction solvent (e.g., ethyl acetate, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous aprotic solvent.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise to the stirred solution. Allow the mixture to stir at this temperature for a specified time (e.g., 30 minutes) to facilitate the deprotonation of the amine.
- Methylation: Slowly add the methylating agent (typically 1.0-1.2 equivalents) to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for a period of time (e.g., 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent.
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired **6-chloro-N-methylpyridin-2-amine**.

Generalized Synthetic Workflow for 6-chloro-N-methylpyridin-2-amine

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Generalized Synthetic Workflow

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **6-chloro-N-methylpyridin-2-amine** is not readily available in the public domain. The following tables provide predicted characteristic spectral data based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4-7.6	t	1H	Pyridine H4
~6.6-6.8	d	1H	Pyridine H5
~6.4-6.6	d	1H	Pyridine H3
~5.0-5.5	br s	1H	NH
~2.9-3.1	s	3H	N-CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~160-162	C2 (C-N)
~150-152	C6 (C-Cl)
~138-140	C4
~110-112	C5
~105-107	C3
~28-30	N-CH ₃

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350-3450	N-H Stretch
2950-3050	C-H Stretch (Aromatic)
2850-2960	C-H Stretch (Aliphatic)
1580-1610	C=C Stretch (Aromatic Ring)
1450-1500	C=N Stretch (Aromatic Ring)
1250-1350	C-N Stretch
700-800	C-Cl Stretch

Mass Spectrometry (Predicted)

m/z	Interpretation
142/144	Molecular ion peak [M] ⁺ (³⁵ Cl/ ³⁷ Cl isotopes)
127/129	Loss of methyl group (-CH ₃)
107	Loss of chlorine radical (-Cl)
78	Pyridine ring fragment

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **6-chloro-N-methylpyridin-2-amine** are not widely published. However, based on its structure, the following can be inferred:

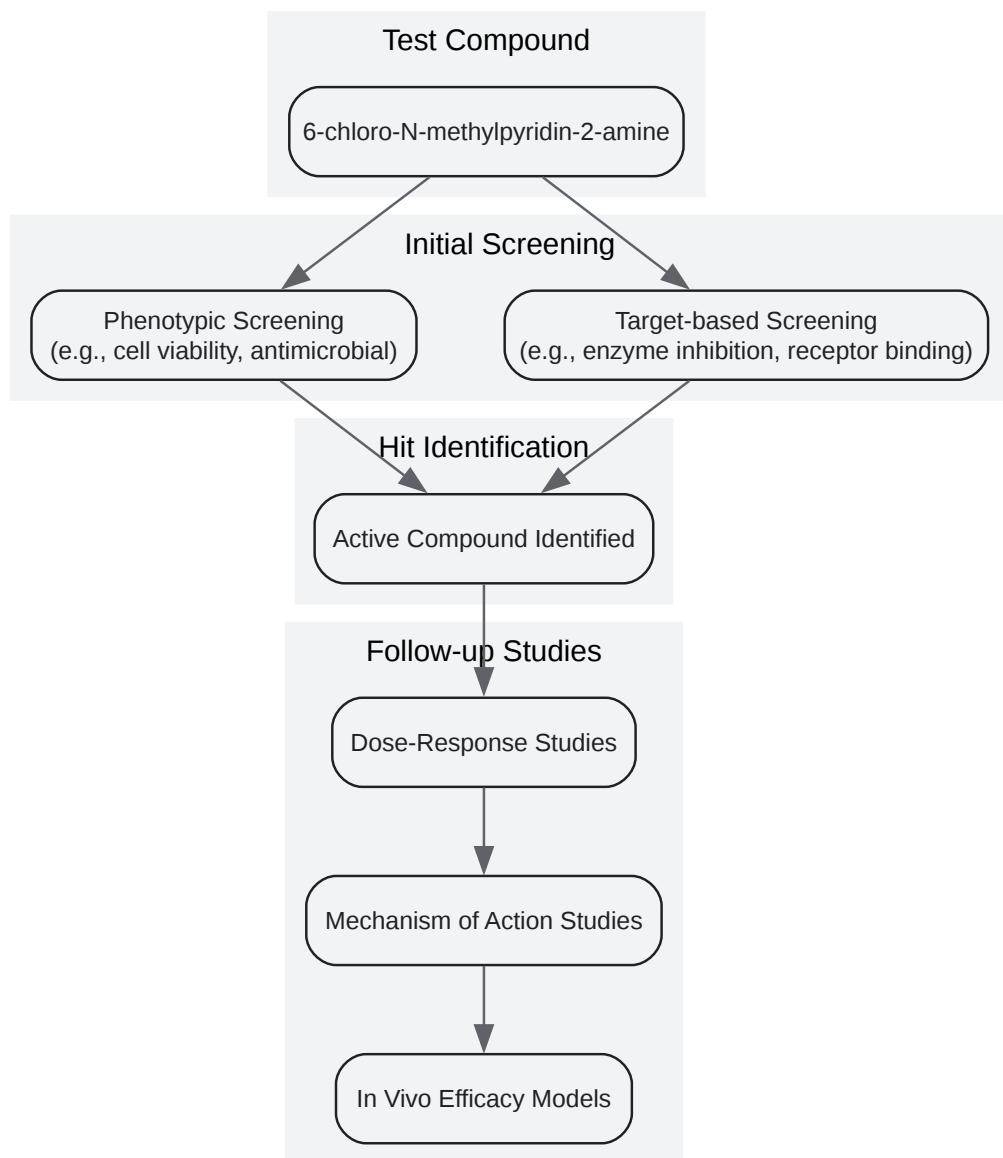
- Stability: The compound is likely to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
- Reactivity: The pyridine ring is electron-deficient, and the chlorine atom at the 6-position can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than on a 2- or 4-halopyridine. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation under appropriate conditions.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the involvement of **6-chloro-N-methylpyridin-2-amine** in any signaling pathways. Substituted 2-aminopyridines, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.

For a novel compound like **6-chloro-N-methylpyridin-2-amine**, a typical workflow for identifying its biological activity would involve a series of screening assays.

Conceptual Workflow for Biological Activity Screening

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Conceptual Biological Screening Workflow

This workflow illustrates a general approach to characterizing the biological effects of a novel chemical entity. Initial high-throughput screening can identify potential "hits," which are then subjected to more detailed studies to determine their potency, mechanism of action, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which may be limited. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The predicted data should be confirmed by experimental analysis.

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